molecular formula C16H16Cl2O3 B3037019 {4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 401827-46-1

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Cat. No.: B3037019
CAS No.: 401827-46-1
M. Wt: 327.2 g/mol
InChI Key: XCAVHXKCDSQALP-UHFFFAOYSA-N
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Description

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol is an organic compound with the molecular formula C16H16Cl2O3 It is characterized by the presence of a dichlorobenzyl group, an ethoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde}: Similar structure but with a methoxy group instead of an ethoxy group.

    {4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde}: Lacks the ethoxy group and has a simpler structure.

Uniqueness

{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanol is unique due to the presence of both dichlorobenzyl and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(17)8-14(12)18/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAVHXKCDSQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206868
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401827-46-1
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401827-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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